molecular formula C11H10FNO B1442858 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile CAS No. 1247651-44-0

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile

Cat. No.: B1442858
CAS No.: 1247651-44-0
M. Wt: 191.2 g/mol
InChI Key: WJPWNPFLUIHBNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . It also has a nitrile group (-CN), a methyl group (-CH3), and a ketone group (C=O) in its structure .


Synthesis Analysis

While specific synthesis methods for “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” were not found, similar compounds have been synthesized using various methods. For instance, new derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, differential scanning calorimetry (DSC) can be used to study the thermodynamic properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile, as a derivative of 4-Phenyl-3-oxobutanenitrile, is utilized in synthesizing various heterocyclic compounds. Research shows its reactivity in forming polyfunctionally substituted heterocycles, highlighting its utility in developing diverse chemical structures (Khalik, 1997).

Applications in Medicinal Chemistry

This compound is instrumental in medicinal chemistry, contributing to the synthesis of novel chemical entities with potential pharmacological activities. Studies demonstrate its role in generating derivatives with possible antiviral and anticancer activities, underscoring its significance in drug discovery (Yaccoubi et al., 2022).

Material Science and Electrochemistry

In the field of materials science, derivatives of this compound are explored for their electrochemical properties. This includes the synthesis of electroactive polymers with applications in electrochemical capacitors, indicating its potential in developing advanced materials (Ferraris et al., 1998).

Structural and Vibrational Analysis

Research also delves into the structural and vibrational properties of compounds derived from this compound. Studies involving X-ray diffraction and spectroscopic techniques provide insights into the molecular structure and interactions of these compounds, which is crucial for understanding their chemical behavior (Saeed et al., 2011).

Solar Cell Research

In solar cell research, derivatives of this compound are investigated for their photovoltaic properties. The design and theoretical study of fluorinated small molecule donor materials derived from it reveal their potential in enhancing electro-optical properties for solar cell applications (Mubashar et al., 2021).

Safety and Hazards

The safety data sheet (SDS) provides information on the potential hazards of a chemical compound. It includes information on its toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions in the study of “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, developing new synthetic methods, and investigating its mechanism of action .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(5-6-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWNPFLUIHBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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